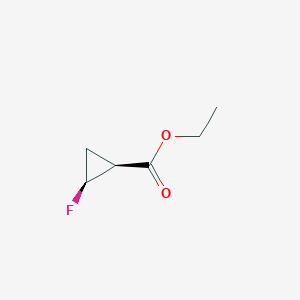

cis-Ethyl 2-fluorocyclopropanecarboxylate

Description

BenchChem offers high-quality cis-Ethyl 2-fluorocyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Ethyl 2-fluorocyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSXKPYGEILMIG-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of cis-Ethyl 2-fluorocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of cis-Ethyl 2-fluorocyclopropanecarboxylate is a critical process in the development of advanced pharmaceutical intermediates, most notably as a key building block for fluoroquinolone antibiotics such as Sitafloxacin.[1] This guide provides an in-depth overview of the primary synthetic strategies, detailed experimental protocols, and comparative data to assist researchers in this field.

Introduction

The 2-fluorocyclopropylamine moiety is a crucial pharmacophore that enhances the potency and pharmacokinetic profile of several drugs. The cis-stereoisomer, in particular, has been shown to be the more active and less toxic variant, making its stereoselective synthesis a significant area of research. This document outlines two prominent and effective methods for achieving high cis-selectivity: a rhodium-catalyzed cyclopropanation and an asymmetric synthesis route starting from chiral precursors.

Method 1: Rhodium-Catalyzed Cyclopropanation

A robust method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid derivatives involves the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazo ester.[2][3] This approach provides a direct route to the cyclopropane ring with good control over the cis/trans diastereoselectivity.

Reaction Scheme

Caption: Rhodium-catalyzed cyclopropanation pathway.

Experimental Protocol

The following protocol is adapted from the work of Shibue et al.[4]

Synthesis of Ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate (cis/trans mixture):

-

To a stirred solution of 1-fluoro-1-(phenylsulfonyl)ethylene (2.0 mmol) and a rhodium catalyst (e.g., [Rh(O₂CCPh₃)₂]₂, 0.02 mmol) in dichloromethane (2 mL) at 25 °C, a solution of ethyl diazoacetate (85% in CH₂Cl₂, 4.0 mmol) in dichloromethane (5 mL) is added dropwise over 1.5 hours.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash chromatography on silica gel (hexane/ethyl acetate = 4:1) to yield a mixture of trans- and cis-ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate.

-

The isomers can be separated by HPLC for analytical purposes.[4]

Reductive Desulfonylation to yield cis-Ethyl 2-fluorocyclopropanecarboxylate:

The phenylsulfonyl group is typically removed under reductive conditions, for example, using samarium(II) iodide or magnesium in methanol, to yield the final product. The stereochemistry of the cyclopropane ring is retained during this step.

Data Presentation: Catalyst Screening and Reaction Conditions

The choice of catalyst and reaction conditions significantly impacts the yield and diastereoselectivity of the cyclopropanation reaction.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | trans/cis Ratio |

| Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 18 | 86:14 |

| [Rh(O₂CCPh₃)₂]₂ | CH₂Cl₂ | 25 | 78 | 84:16 |

| Ru(TPP)(CO) | CH₂Cl₂ | 25 | low | good selectivity |

| AgSbF₆ | CH₂Cl₂ | 25 | 0 | - |

| Cu(acac)₂ | CH₂Cl₂ | 25 | 0 | - |

| Co(TPP) | CH₂Cl₂ | 25 | 0 | - |

| [Rh(O₂CCPh₃)₂]₂ | Heptane | 25 | 70 | 85:15 |

Data adapted from Shibue et al., J. Org. Chem. 2014, 79, 15, 7226-7231.[4]

Method 2: Asymmetric Synthesis from Chiral Precursors

An alternative, highly stereoselective route to cis-2-fluorocyclopropanecarboxylic acid, the precursor to the ethyl ester, has been developed starting from commercially available fluoromethylphenylsulfone and chiral glycidyl derivatives.[1][5][6] This method provides excellent control over the stereochemistry, leading to a high overall yield of the desired cis-isomer.

Overall Synthetic Pathway

Caption: Asymmetric synthesis of the target precursor.

Key Experimental Steps

The following provides a general outline of the key steps described by Zhang et al.[1]

1. Synthesis of the Intermediate Alcohol:

-

Fluoromethylphenylsulfone is reacted with a chiral glycidyl derivative in the presence of a base to form an intermediate alcohol.

2. Intramolecular Cyclization:

-

To a solution of the intermediate alcohol in THF at -78 °C, LHMDS (1 M) is added dropwise.

-

The reaction mixture is stirred for 1 hour at -78 °C and then warmed to -40 °C and stirred for 12 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated. The residue is purified by flash column chromatography.

3. Conversion to cis-2-Fluorocyclopropanecarboxylic Acid:

-

The resulting cyclopropane intermediate undergoes a series of transformations, including deprotection and oxidation, to yield the final carboxylic acid. This multi-step process has an overall yield of approximately 45%.[6]

4. Esterification:

-

The resulting cis-2-fluorocyclopropanecarboxylic acid can be esterified using standard methods (e.g., reaction with ethanol in the presence of an acid catalyst) to produce cis-Ethyl 2-fluorocyclopropanecarboxylate.

Quantitative Data

This asymmetric route is notable for its high stereoselectivity and overall yield.

| Parameter | Value | Reference |

| Overall Yield | 45% | [6] |

| Starting Materials | Commercially available | [1] |

| Scale | 100 g | [1] |

| Chiral Separation | Not required | [6] |

| Noble Metal Catalysts | Not required | [6] |

This method avoids the use of expensive noble metal catalysts and the need for chiral separation, making it a more cost-effective and scalable approach for industrial applications.[1][6]

Conclusion

Both the rhodium-catalyzed cyclopropanation and the asymmetric synthesis from chiral precursors offer effective strategies for the stereoselective synthesis of cis-Ethyl 2-fluorocyclopropanecarboxylate. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and desired stereopurity. The rhodium-catalyzed method provides a more direct route, while the asymmetric synthesis offers higher stereoselectivity and may be more amenable to large-scale production without the need for chiral resolution. This guide provides the foundational information for researchers to select and implement the most suitable synthetic strategy for their objectives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid [agris.fao.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Rhodium-Catalyzed Synthesis of Ethyl 2-Fluorocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the rhodium-catalyzed synthesis of ethyl 2-fluorocyclopropanecarboxylate, a valuable building block in medicinal chemistry and materials science. The document details the core chemical transformations, experimental protocols, and quantitative data derived from key research in the field.

Introduction

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. Fluorinated cyclopropanes, in particular, are of great interest due to their unique conformational constraints and electronic characteristics. The rhodium-catalyzed cyclopropanation of fluoroalkenes with ethyl diazoacetate has emerged as a powerful and efficient method for the synthesis of 2-fluorocyclopropanecarboxylates. This guide focuses on the synthesis of the ethyl ester derivative, a versatile intermediate for further chemical elaboration.

The reaction proceeds via the catalytic decomposition of ethyl diazoacetate by a rhodium(II) catalyst to form a rhodium carbene intermediate. This electrophilic carbene is then transferred to a fluorinated alkene to generate the desired cyclopropane ring. The stereoselectivity of this reaction is a critical aspect, with both cis and trans diastereomers being possible. The choice of rhodium catalyst and reaction conditions can influence the diastereomeric ratio of the product.

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for the rhodium-catalyzed cyclopropanation reaction is depicted below. The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with ethyl diazoacetate, leading to the formation of a rhodium-carbene complex with the concomitant loss of dinitrogen. The fluorinated alkene then approaches the carbene complex, and through a concerted or stepwise pathway, the cyclopropane ring is formed, regenerating the rhodium(II) catalyst.

The stereochemical outcome of the reaction, yielding either the cis or trans diastereomer of ethyl 2-fluorocyclopropanecarboxylate, is determined by the trajectory of the alkene's approach to the rhodium carbene. This can be influenced by the steric and electronic properties of both the catalyst's ligands and the substituents on the alkene.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of ethyl 2-fluorocyclopropanecarboxylate. The following protocols are based on established methodologies in the literature.[1][2]

General Procedure for Rhodium-Catalyzed Cyclopropanation

This procedure is adapted from the work of Pons, A., et al. and is suitable for a general, non-asymmetric synthesis.[1]

Materials:

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

-

Fluoroalkene (e.g., 1-fluoro-1-alkene)

-

Ethyl diazoacetate (EDA)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware, oven-dried

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the fluoroalkene (1.0 equiv) and anhydrous dichloromethane (to achieve a 0.1 M concentration of the alkene).

-

Add the rhodium(II) acetate dimer catalyst (1-2 mol %).

-

Place the flask under an inert atmosphere.

-

Prepare a solution of ethyl diazoacetate (1.2 equiv) in anhydrous dichloromethane.

-

Add the ethyl diazoacetate solution to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the ethyl 2-fluorocyclopropanecarboxylate as a mixture of diastereomers.

Procedure for Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylates

For a higher diastereoselectivity towards the cis isomer, the use of a sulfonyl-substituted fluoroalkene can be employed, as demonstrated by Shibue, T., et al.[2]

Materials:

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

-

1-Fluoro-1-(phenylsulfonyl)ethylene

-

Ethyl diazoacetate (EDA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Follow the general procedure outlined in section 3.1, using 1-fluoro-1-(phenylsulfonyl)ethylene as the fluoroalkene substrate.

-

The resulting product will be the ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate, which can then be subjected to desulfonylation to yield the desired ethyl 2-fluorocyclopropanecarboxylate with high cis-selectivity.

Quantitative Data

The efficiency and selectivity of the rhodium-catalyzed synthesis of ethyl 2-fluorocyclopropanecarboxylate are summarized in the following tables. The data is compiled from representative examples in the literature.

Table 1: Rhodium-Catalyzed Cyclopropanation of Various Fluoroalkenes with Ethyl Diazoacetate [1]

| Entry | Fluoroalkene Substrate | Rhodium Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Fluoroethene | Rh₂(OAc)₄ | DCM | 75 | 2:1 |

| 2 | 1-Fluoropropene | Rh₂(OAc)₄ | DCM | 82 | 3:1 |

| 3 | 1-Fluoro-2-phenylethene | Rh₂(OPiv)₄ | DCM | 87 | 3:1[3] |

Table 2: Stereoselective Synthesis Data [2]

| Entry | Alkene Substrate | Product after Desulfonylation | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | 1-Fluoro-1-(phenylsulfonyl)ethylene | Ethyl 2-fluorocyclopropanecarboxylate | 68 | >95:5 |

Experimental Workflow

The logical flow of the synthesis and analysis process is crucial for reproducibility and scalability. The following diagram illustrates a typical workflow for the synthesis and characterization of ethyl 2-fluorocyclopropanecarboxylate.

References

An In-depth Technical Guide to cis-Ethyl 2-fluorocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of cis-Ethyl 2-fluorocyclopropanecarboxylate. This fluorinated cyclopropane derivative is a valuable building block in medicinal chemistry and drug discovery due to the unique conformational constraints and electronic properties imparted by the cyclopropyl ring and the fluorine substituent. This document summarizes its known physical and spectroscopic data, provides a detailed experimental protocol for its stereoselective synthesis, and explores its relevance in the context of drug development.

Chemical Properties

cis-Ethyl 2-fluorocyclopropanecarboxylate, with the IUPAC name ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate, is a small, polar molecule characterized by a strained three-membered ring.[1] The "cis" configuration, where the fluorine atom and the ethyl carboxylate group are on the same side of the cyclopropane ring, significantly influences its chemical reactivity and intermolecular interactions.[1]

Physical Properties

Table 1: Physical and Chemical Identity of cis-Ethyl 2-fluorocyclopropanecarboxylate

| Property | Value |

| CAS Number | 84388-71-6 |

| IUPAC Name | ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate |

| Molecular Formula | C₆H₉FO₂ |

| Molecular Weight | 132.13 g/mol |

| Boiling Point | Data not available |

| Density | Data not available |

| Storage Temperature | 0-8 °C[1] |

Spectroscopic Data

The stereochemistry of fluorinated cyclopropanes has a distinct impact on their NMR spectra. A key feature for the cis-isomer is the presence of two large three-bond proton-fluorine coupling constants in its ¹H NMR spectrum, which distinguishes it from the corresponding trans-isomer.

Table 2: Predicted Spectroscopic Data for cis-Ethyl 2-fluorocyclopropanecarboxylate

| Spectroscopy | Predicted Chemical Shifts (δ) and Coupling Constants (J) |

| ¹H NMR | Specific data not available. Expected to show complex multiplets for the cyclopropyl protons with two large ³J(H,F) coupling constants. The ethyl group will exhibit a quartet and a triplet. |

| ¹³C NMR | Specific data not available. The carbon bearing the fluorine will show a large ¹J(C,F) coupling. The carbonyl carbon, the two carbons of the ethyl group, and the three cyclopropyl carbons are expected to be distinct. |

| ¹⁹F NMR | Data not available. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 132.0587 |

Experimental Protocols

The stereoselective synthesis of cis-2-fluorocyclopropanecarboxylates is most effectively achieved through a rhodium-catalyzed cyclopropanation reaction. This method involves the reaction of a fluoroalkene with an ethyl diazoacetate in the presence of a rhodium catalyst.

Synthesis of cis-Ethyl 2-fluorocyclopropanecarboxylate

The following protocol is a representative method for the synthesis of a closely related analog, which can be adapted for the target molecule.

Reaction Scheme:

References

Technical Guide: cis-Ethyl 2-fluorocyclopropanecarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of cis-Ethyl 2-fluorocyclopropanecarboxylate, a key building block in medicinal chemistry, particularly in the synthesis of novel antibacterial agents. The presence of the fluorinated cyclopropyl moiety is a critical pharmacophore in a number of potent pharmaceuticals. This document details its chemical identity, stereoselective synthesis, and its relevance in the mechanism of action of fluoroquinolone antibiotics.

Chemical Identity and Properties

cis-Ethyl 2-fluorocyclopropanecarboxylate is a racemic mixture of the (1S,2S) and (1R,2R) enantiomers. The cis configuration refers to the relative stereochemistry of the fluorine atom and the ethyl carboxylate group on the cyclopropane ring.

| Property | Value | Reference |

| IUPAC Name | rel-Ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate | [1] |

| CAS Number | 84388-71-6 | [1] |

| Molecular Formula | C₆H₉FO₂ | [1] |

| Molecular Weight | 132.13 g/mol | [1] |

| Boiling Point | 132.7±33.0 °C (Predicted) | [1] |

| Density | Data not available | |

| Refractive Index | Data not available |

Stereoselective Synthesis

A robust and stereoselective method for the synthesis of the cis-2-fluorocyclopropane scaffold has been reported by Shibue and Fukuda (2014). The key step involves a rhodium-catalyzed cyclopropanation of a fluorinated olefin with an ethyl diazoacetate. The subsequent steps involve the removal of a sulfonyl group to yield the target compound.[2]

Experimental Protocol: Synthesis of rel-Ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate[2]

Step 1: Rhodium-Catalyzed Cyclopropanation

-

To a stirred solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 eq) and [Rh(O₂CCPh₃)₂]₂ (0.01 eq) in CH₂Cl₂ (2 mL per mmol of olefin) at 25 °C, a solution of ethyl diazoacetate (2.0 eq) in CH₂Cl₂ (2.5 mL per mmol of diazoacetate) is added dropwise over 1.5 hours.

-

After the addition is complete, the mixture is stirred at room temperature for an additional hour.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to yield a mixture of trans- and cis-ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropane-1-carboxylate. The cis isomer is the major product.

Step 2: Reductive Desulfonylation

-

The mixture of cis- and trans-isomers from the previous step is dissolved in anhydrous methanol.

-

Magnesium turnings (6.0 eq) are added portion-wise to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to afford cis-Ethyl 2-fluorocyclopropanecarboxylate.

Spectroscopic Data for a Related Intermediate, cis-Ethyl 2-fluoro-2-(phenylsulfonyl)cyclopropane-1-carboxylate[3]

The supporting information for the synthesis by Shibue and Fukuda provides the following representative spectral data for the key intermediate leading to the title compound.

| Data Type | Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95-7.92 (m, 2H), 7.71-7.67 (m, 1H), 7.62-7.58 (m, 2H), 4.22 (q, J = 7.2 Hz, 2H), 2.91 (ddd, J = 11.2, 8.0, 5.2 Hz, 1H), 2.21-2.14 (m, 1H), 1.96-1.90 (m, 1H), 1.29 (t, J = 7.2 Hz, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.8, 137.2, 134.1, 129.3, 128.9, 90.1 (d, J = 291.5 Hz), 62.0, 29.8 (d, J = 9.6 Hz), 17.5 (d, J = 4.8 Hz), 14.0. |

Relevance in Drug Development: Mechanism of Action of Fluoroquinolones

The cis-2-fluorocyclopropyl group is a key component of some fluoroquinolone antibiotics. These synthetic antibacterial agents exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] This inhibition disrupts DNA replication and repair, leading to cell death.[5]

Inhibition of Bacterial DNA Topoisomerases

The workflow for the inhibitory action of fluoroquinolones is depicted below.

Caption: Fluoroquinolone Inhibition of Bacterial DNA Replication.

The diagram illustrates that fluoroquinolones trap DNA gyrase and topoisomerase IV in a ternary complex with DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[4][5] The specific stereochemistry and electronic properties of the cis-2-fluorocyclopropyl substituent can significantly influence the potency and spectrum of activity of these antibiotics.

Conclusion

cis-Ethyl 2-fluorocyclopropanecarboxylate is a valuable synthetic intermediate with direct applications in the development of potent antibacterial agents. The stereoselective synthesis of this compound allows for the precise construction of complex pharmaceutical molecules. Understanding its role within the broader context of fluoroquinolone mechanism of action provides a clear rationale for its importance in medicinal chemistry and drug discovery. Further research into derivatives of this scaffold may lead to the development of new therapeutics to combat antibiotic resistance.

References

- 1. CIS-ETHYL 2-FLUOROCYCLOPROPANECARBOXYLATE | 84388-71-6 [chemicalbook.com]

- 2. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid [agris.fao.org]

- 4. Collection - Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid - The Journal of Organic Chemistry - Figshare [figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to cis-Ethyl 2-fluorocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-Ethyl 2-fluorocyclopropanecarboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its significant role in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Properties

-

CAS Number: 84388-71-6[1]

-

IUPAC Name: cis-Ethyl 2-fluorocyclopropanecarboxylate

-

Molecular Formula: C₆H₉FO₂[2]

-

Molecular Weight: 132.13 g/mol [2]

-

InChI Key: OGSXKPYGEILMIG-UHNVWZDZSA-N[3]

-

SMILES: CCOC(=O)C1CC1F[3]

Table 1: Physicochemical Properties of cis-Ethyl 2-fluorocyclopropanecarboxylate

| Property | Value | Reference |

| LogP | 0.72 | [3] |

| Polar Surface Area | 26 Ų | [3] |

| Rotatable Bond Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

Experimental Protocols

The stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, a closely related precursor, has been described via a rhodium-catalyzed cyclopropanation. This methodology can be adapted for the synthesis of the ethyl ester.

Rhodium-Catalyzed Cyclopropanation for the Synthesis of a cis-2-Fluorocyclopropane Scaffold

This protocol is based on the synthesis of a related key intermediate for the antibacterial agent Sitafloxacin.[4]

Materials:

-

1-Fluoro-1-(phenylsulfonyl)ethylene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-fluoro-1-(phenylsulfonyl)ethylene and a catalytic amount of Rhodium(II) acetate dimer in anhydrous dichloromethane.

-

Addition of Diazo Ester: Slowly add a solution of ethyl diazoacetate in anhydrous dichloromethane to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. The slow addition is crucial to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cis-Ethyl 2-fluorocyclopropanecarboxylate. The cis and trans isomers can be separated by careful chromatography.

Diagram 1: Synthesis Workflow

Caption: Rhodium-catalyzed synthesis of cis-Ethyl 2-fluorocyclopropanecarboxylate.

Role in Medicinal Chemistry and Biological Significance

cis-Ethyl 2-fluorocyclopropanecarboxylate is a crucial building block in the synthesis of several biologically active molecules, most notably the fluoroquinolone antibiotic, Sitafloxacin . The introduction of a fluorinated cyclopropane moiety can significantly influence the pharmacological properties of a drug molecule.

Key Contributions of the Fluorocyclopropane Moiety:

-

Metabolic Stability: The strong carbon-fluorine bond enhances resistance to metabolic degradation, potentially leading to a longer in vivo half-life of the drug.

-

Conformational Rigidity: The cyclopropane ring introduces conformational constraints, which can lead to a more specific and higher-affinity binding to the target protein.

-

Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and electronic properties of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

While there is no direct evidence of cis-Ethyl 2-fluorocyclopropanecarboxylate itself modulating specific signaling pathways, its incorporation into molecules like Sitafloxacin is instrumental to their mechanism of action. Sitafloxacin targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby inhibiting bacterial growth.

Diagram 2: Logical Relationship in Drug Development

Caption: Role of the intermediate in conferring advantageous properties to the final API.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for cis-Ethyl 2-fluorocyclopropanecarboxylate are not widely available in public databases. However, based on the known structure, the following characteristic signals would be expected:

-

¹H NMR: Resonances for the cyclopropyl protons, which would exhibit complex splitting patterns due to geminal, cis, and trans couplings, as well as coupling to the fluorine atom. Signals for the ethyl group (a quartet and a triplet) would also be present.

-

¹³C NMR: Signals for the carbonyl carbon, the two carbons of the ethyl group, and the three carbons of the cyclopropane ring. The carbon bearing the fluorine atom would show a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance for the fluorine atom, which would be split by the adjacent protons.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the carboxylate group, and other fragments.

Conclusion

cis-Ethyl 2-fluorocyclopropanecarboxylate is a valuable synthetic intermediate with significant applications in medicinal chemistry. Its unique structural features, conferred by the strained and fluorinated cyclopropane ring, make it an important component in the design of modern pharmaceuticals. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers in its effective utilization for the development of novel therapeutic agents. Further research into its direct biological activities and the full characterization of its physicochemical and spectroscopic properties would be beneficial to the scientific community.

References

- 1. CIS-ETHYL 2-FLUOROCYCLOPROPANECARBOXYLATE | 84388-71-6 [chemicalbook.com]

- 2. 84388-71-6|cis-Ethyl 2-fluorocyclopropanecarboxylate|BLD Pharm [bldpharm.com]

- 3. Ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate - C6H9FO2 | CSCS00015369572 [chem-space.com]

- 4. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of Ethyl 2-Fluorocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of ethyl 2-fluorocyclopropanecarboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance spectroscopy, analysis of analogous structures, and predictive methodologies to offer a comprehensive interpretation. This guide includes predicted chemical shifts, coupling constants, and multiplicities, presented in a clear tabular format. Detailed, standardized experimental protocols for the acquisition of such a spectrum are also provided. Furthermore, this document features visualizations of the predicted spin-spin coupling network and a general experimental workflow for ¹H NMR spectroscopy, rendered using Graphviz to aid in the understanding of the molecular structure and experimental design.

Introduction

Ethyl 2-fluorocyclopropanecarboxylate is a small organic molecule of interest in synthetic chemistry and drug discovery due to the presence of the fluorine atom and the cyclopropane ring, both of which can significantly influence molecular properties such as metabolic stability and binding affinity. The analysis of its molecular structure is crucial, and ¹H NMR spectroscopy is a primary tool for this purpose. This guide presents a detailed, predicted ¹H NMR spectrum to facilitate the identification and characterization of this compound in a research setting.

Predicted ¹H NMR Data

The ¹H NMR spectrum of ethyl 2-fluorocyclopropanecarboxylate is predicted to exhibit distinct signals for the ethyl group and the three protons on the cyclopropane ring. The presence of the electronegative fluorine atom is expected to cause significant deshielding and complex splitting patterns due to geminal and vicinal H-F and H-H couplings.

The predicted ¹H NMR data are summarized in the table below. These values are estimated based on known chemical shifts for similar structural motifs and the predictable effects of substituents.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | 2.0 - 2.4 | dddd | JH1-H2, JH1-H3a, JH1-H3b, JH1-F |

| H-2 (CHF) | 4.5 - 5.0 | dddd | JH2-F (geminal), JH2-H1, JH2-H3a, JH2-H3b |

| H-3a, H-3b | 1.2 - 1.8 | m | JH3a-H3b (geminal), JH3a-H1, JH3b-H1, JH3a-H2, JH3b-H2, JH3a-F, JH3b-F |

| -OCH₂CH₃ | 4.1 - 4.3 | q | ³J = 7.1 Hz |

| -OCH₂CH₃ | 1.2 - 1.4 | t | ³J = 7.1 Hz |

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of ethyl 2-fluorocyclopropanecarboxylate is as follows:

3.1. Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately 12-16 ppm centered around 6-8 ppm.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals to determine the relative ratios of the protons.

-

Visualizations

4.1. Predicted Spin-Spin Coupling Network

The following diagram illustrates the predicted coupling relationships between the protons in ethyl 2-fluorocyclopropanecarboxylate.

Caption: Predicted H-H and H-F spin-spin coupling in ethyl 2-fluorocyclopropanecarboxylate.

4.2. Experimental Workflow for ¹H NMR Spectroscopy

This diagram outlines the general workflow for obtaining a ¹H NMR spectrum.

Caption: General experimental workflow for ¹H NMR spectroscopy.

Mass Spectrometry Analysis of cis-Ethyl 2-fluorocyclopropanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected mass spectrometry data and a detailed experimental protocol for the analysis of cis-Ethyl 2-fluorocyclopropanecarboxylate. This document is intended to assist researchers in identifying and characterizing this compound using gas chromatography-mass spectrometry (GC-MS).

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for cis-Ethyl 2-fluorocyclopropanecarboxylate is not readily accessible, a predicted fragmentation pattern can be inferred from the analysis of its structural analog, ethyl cyclopropanecarboxylate, and known fragmentation behaviors of fluorinated organic compounds. The primary ionization method considered is electron ionization (EI) at 70 eV.

The molecular weight of cis-Ethyl 2-fluorocyclopropanecarboxylate (C₆H₉FO₂) is 132.13 g/mol . The predicted major fragments are summarized in the table below.

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Relative Abundance |

| 132 | [C₆H₉FO₂]⁺ | Molecular Ion (M⁺) | Low |

| 113 | [C₅H₆FO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) | Moderate |

| 103 | [C₅H₆O₂]⁺ | Loss of HF | Moderate to High |

| 87 | [C₄H₄FO]⁺ | Loss of ethoxy radical and subsequent rearrangement | Moderate |

| 75 | [C₃H₄FO]⁺ | Cleavage of the cyclopropane ring | Moderate |

| 69 | [C₃H₅O₂]⁺ | McLafferty rearrangement | High |

| 45 | [CO₂CH₂CH₃]⁺ | Alpha cleavage | Moderate |

| 29 | [CH₂CH₃]⁺ | Ethyl cation | High |

Predicted Fragmentation Pathway

The fragmentation of cis-Ethyl 2-fluorocyclopropanecarboxylate under electron ionization is expected to proceed through several key pathways, including the loss of the ethoxy group, elimination of hydrogen fluoride (HF), and characteristic cleavages of the cyclopropane ring and the ester functional group.

Caption: Predicted EI fragmentation of cis-Ethyl 2-fluorocyclopropanecarboxylate.

Experimental Protocol: GC-MS Analysis

This section outlines a detailed protocol for the analysis of cis-Ethyl 2-fluorocyclopropanecarboxylate using gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data. Given the volatile nature of the analyte, the following "dilute and shoot" method is recommended.

-

Solvent Selection: Use a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Standard Preparation: Prepare a stock solution of cis-Ethyl 2-fluorocyclopropanecarboxylate at a concentration of 1 mg/mL in the chosen solvent.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Vial Transfer: Transfer the working solution to a 2 mL autosampler vial with a PTFE-lined cap.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. These may require optimization based on the specific instrument used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 20 - 200 |

| Scan Rate | 2 scans/sec |

Data Acquisition and Analysis

-

Tuning: Perform an autotune of the mass spectrometer using a suitable tuning compound (e.g., PFTBA) to ensure optimal performance and mass accuracy.

-

Blank Run: Inject a solvent blank to check for system contamination.

-

Sample Injection: Inject the prepared sample solution.

-

Data Processing:

-

Integrate the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the analyte peak.

-

Compare the obtained mass spectrum with the predicted fragmentation pattern and, if available, a reference spectrum.

-

Experimental Workflow

The overall workflow for the GC-MS analysis of cis-Ethyl 2-fluorocyclopropanecarboxylate is depicted in the following diagram.

Caption: Workflow for GC-MS analysis of cis-Ethyl 2-fluorocyclopropanecarboxylate.

The Physicochemical Landscape of Fluorinated Cyclopropane Esters: A Technical Guide for Drug Development Professionals

Abstract

Fluorinated cyclopropane esters represent a unique and increasingly important class of molecules in medicinal chemistry and materials science. The incorporation of fluorine atoms into the strained cyclopropane ring, combined with the versatile ester functionality, imparts a range of desirable physicochemical properties. These include altered lipophilicity, metabolic stability, and conformational rigidity, which are critical parameters in the design of novel therapeutics. This technical guide provides a comprehensive overview of the known physical properties of fluorinated cyclopropane esters, details common experimental protocols for their synthesis and characterization, and outlines a general workflow for their investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this promising chemical space.

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established approach to modulate their pharmacokinetic and pharmacodynamic profiles.[1] Similarly, the cyclopropane motif, as a small, strained ring system, acts as a rigid conformational constraint and a bioisostere for various functional groups. The combination of these two structural features in fluorinated cyclopropane esters offers a powerful tool for fine-tuning molecular properties.[2][3] These compounds have found applications in diverse areas, including the development of liquid crystals and as key building blocks in the synthesis of complex bioactive molecules.[4][5] Understanding the fundamental physical properties of this class of compounds is paramount for their rational design and application in drug discovery.

This guide summarizes the available quantitative data on the physical properties of fluorinated cyclopropane esters, provides detailed experimental methodologies for their synthesis and analysis, and presents a visual representation of a typical experimental workflow.

Quantitative Physical Properties

The following tables summarize the available quantitative data for a selection of fluorinated cyclopropane esters. It is important to note that comprehensive datasets for this class of compounds are still emerging, and the presented data is based on available literature.

Table 1: Phase Transition Temperatures of Selected Fluorinated Cyclopropane Derivatives

| Compound Reference | Structure | Phase Transitions (°C) |

| 8 | 4-((1s,4s)-4-((2,2-difluorocyclopropyl)methyl)cyclohexyl)benzonitrile | C 54 SmB 84 I |

| 9 | 4-((1s,4s)-4-((1,2,2-trifluorocyclopropyl)methyl)cyclohexyl)benzonitrile | C 65 SmB 75 I |

| 10 | 1-((1s,4s)-4-((2,2-difluorocyclopropyl)methoxy)cyclohexyl)-4-ethylbenzene | C 85 I |

| 11a | 2,2-difluoro-4',5'-dihydro-3'H-dispiro[cyclopropane-1,2'-naphthalene-1',4"-cyclohexan]-4"-yl acetate | C 120 I (dec.) |

C: Crystalline, SmB: Smectic B, I: Isotropic, dec.: decomposition. Data extracted from a study on liquid crystal candidates.

Table 2: Spectroscopic Data for a Representative Fluorinated Cyclopropane Derivative

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | Characteristic bands for the cyclopropyl group are observed around 3.23 µm and 3.32 µm.[6] Additional bands at approximately 9.9 µm and in the 10.9 to 11.7 µm region provide further evidence of the cyclopropyl ring system.[6] The presence of the ester carbonyl group is typically indicated by a strong absorption band in the range of 1730-1750 cm⁻¹. |

| ¹H NMR Spectroscopy | The proton signals of the cyclopropane ring are typically found in the upfield region of the spectrum. |

| ¹³C NMR Spectroscopy | The carbon signals of the cyclopropane ring also appear in a characteristic upfield region. |

| ¹⁹F NMR Spectroscopy | The fluorine signals provide valuable information about the number and chemical environment of the fluorine atoms. |

| Mass Spectrometry (MS) | The molecular ion peak can be observed, and fragmentation patterns often involve the loss of the ester group or cleavage of the cyclopropane ring. |

Note: Specific chemical shifts and coupling constants are highly dependent on the substitution pattern of the specific molecule.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of fluorinated cyclopropane esters, based on protocols described in the scientific literature.

Synthesis of Fluorinated Cyclopropane Esters

A common method for the synthesis of gem-difluorocyclopropane esters is the [2+1] cycloaddition of difluorocarbene to an appropriate olefin precursor.

Protocol: Synthesis of a gem-Difluorocyclopropane Ester via Difluorocarbene Addition

-

Carbene Precursor: Trimethyl(trifluoromethyl)silane (TMSCF₃) is often used as a difluorocarbene precursor.

-

Reaction Setup: The olefin precursor is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Carbene Generation and Cycloaddition: Sodium iodide (NaI) is added to the solution, followed by the slow addition of TMSCF₃. The reaction mixture is then heated to reflux. The in situ generated difluorocarbene reacts with the olefin to form the difluorocyclopropane ring.

-

Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography or gas chromatography), the reaction mixture is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization Techniques

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of fluorinated cyclopropane esters.

Protocol: General Procedure for NMR Analysis

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition of Spectra: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of the synthesized compound. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for more complex structures. A recently developed ¹⁹F-centered NMR analysis methodology can be particularly powerful for the structural determination of mono-fluorinated compounds in complex mixtures.[7]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.

Protocol: General Procedure for Mass Spectrometry Analysis

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) is used to generate ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions is determined.

-

Data Interpretation: The fragmentation pattern is analyzed to provide structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement.[8]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: General Procedure for IR Analysis

-

Sample Preparation: A small amount of the sample is placed on the ATR (Attenuated Total Reflectance) crystal of an FTIR spectrometer, or prepared as a thin film on a salt plate (e.g., NaCl or KBr).

-

Spectrum Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups, such as the C=O stretch of the ester and the characteristic vibrations of the cyclopropane ring.[6][9]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of fluorinated cyclopropane esters.

Applications in Drug Development

The unique physicochemical properties of fluorinated cyclopropane esters make them attractive scaffolds in drug discovery. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation and can modulate pKa and lipophilicity, thereby improving oral bioavailability and cell permeability.[1] The rigid cyclopropane ring can lock in a specific conformation, leading to improved binding affinity and selectivity for a biological target.[5][10]

While specific signaling pathways directly modulated by simple fluorinated cyclopropane esters are not extensively documented in the public domain, these motifs are being incorporated into more complex drug candidates. For example, fluorinated cyclopropane derivatives have been designed and synthesized as selective serotonin 2C (5-HT2C) receptor agonists for the potential treatment of central nervous system disorders.[5][10] In such cases, the fluorinated cyclopropane moiety plays a crucial role in defining the ligand's interaction with the receptor binding pocket.

Conclusion and Future Directions

Fluorinated cyclopropane esters are a class of compounds with significant potential in medicinal chemistry and materials science. This guide has summarized the currently available data on their physical properties and provided an overview of their synthesis and characterization.

However, it is evident that a more systematic and comprehensive investigation of the physicochemical properties of a wider range of fluorinated cyclopropane esters is warranted. Future work should focus on:

-

Systematic Data Collection: Measuring and compiling a comprehensive database of physical properties (boiling point, melting point, density, viscosity, solubility in various solvents) for a diverse set of fluorinated cyclopropane esters.

-

Quantitative Structure-Property Relationship (QSPR) Studies: Developing predictive models to correlate the structural features of these compounds with their physical properties.

-

Exploration of Biological Activity: Further investigating the incorporation of fluorinated cyclopropane ester motifs into novel drug candidates and elucidating their mechanisms of action and engagement with specific biological signaling pathways.

By expanding our understanding of the fundamental properties of this unique class of molecules, the scientific community can better harness their potential for the development of innovative therapeutics and advanced materials.

References

- 1. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. researchgate.net [researchgate.net]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Fluorocyclopropane Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, imparting profound effects on the physicochemical and pharmacological properties of drug candidates. Among the repertoire of fluorinated motifs, the fluorocyclopropane unit has emerged as a particularly compelling building block. Its inherent conformational rigidity, combined with the unique electronic properties of fluorine, offers a powerful tool for fine-tuning molecular shape, lipophilicity, metabolic stability, and target-binding affinity. This technical guide provides an in-depth exploration of the discovery and synthesis of novel fluorocyclopropane building blocks, offering a comprehensive resource for researchers at the forefront of drug development.

Synthetic Strategies for Fluorocyclopropane Construction

The synthesis of fluorocyclopropane derivatives can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance.

Cyclopropanation of Alkenes with Fluorinated Carbenes/Carbenoids

A primary and widely utilized approach involves the [2+1] cycloaddition of a fluorinated carbene or carbenoid species to an alkene. The choice of the carbene precursor is critical and dictates the reaction conditions and substrate compatibility.

a) gem-Difluorocyclopropanation: The introduction of a CF₂ group is most commonly achieved through the generation of difluorocarbene (:CF₂). Various reagents have been developed for this purpose, with (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a fluoride or iodide source being a popular and versatile option. Another effective precursor is trimethylsilyl fluorosulfonyldifluoroacetate (TFDA), which generates difluorocarbene under mild conditions.

b) Monofluorocyclopropanation: The synthesis of monofluorinated cyclopropanes can be achieved through the reaction of alkenes with monofluorocarbenoids. These are often generated from reagents like fluoroiodomethane or through the decomposition of fluorodiazomethane in the presence of a transition metal catalyst.

Cyclopropanation of Fluoroalkenes

An alternative strategy involves the cyclopropanation of alkenes already bearing one or more fluorine atoms. The Simmons-Smith reaction, utilizing a diiodomethane and a zinc-copper couple, is a classic method that can be adapted for the cyclopropanation of fluoroalkenes. Asymmetric variants of this reaction, employing chiral ligands, have been developed to achieve high levels of enantioselectivity.

Asymmetric Synthesis of Fluorocyclopropanes

The demand for enantiomerically pure fluorinated drug candidates has driven the development of asymmetric methodologies. These approaches often rely on the use of chiral catalysts, such as rhodium or copper complexes with bespoke chiral ligands, to control the stereochemical outcome of the cyclopropanation reaction. Both diastereoselective and enantioselective methods have been successfully established.

The following diagram illustrates the primary synthetic pathways to fluorocyclopropane building blocks.

Caption: Overview of major synthetic routes to fluorocyclopropanes.

Quantitative Data on Fluorocyclopropanation Reactions

The efficiency and stereoselectivity of fluorocyclopropanation reactions are highly dependent on the chosen methodology, substrate, and reaction conditions. The following tables summarize representative quantitative data for the synthesis of various fluorocyclopropane building blocks.

Table 1: gem-Difluorocyclopropanation of Alkenes

| Alkene Substrate | Difluorocarbene Source | Catalyst/Promoter | Solvent | Temp (°C) | Yield (%) | Ref. |

| Styrene | TMSCF₃ | NaI | DME | 80 | 85 | [1] |

| 1-Octene | TFDA | CsF | CH₃CN | 25 | 92 | [2] |

| N-Vinylphthalimide | ClCF₂COONa | - | Diglyme | 180 | 78 | [3] |

| Methyl Acrylate | TMSCF₃ | NaI | DME | 80 | 73 | [1] |

Table 2: Asymmetric Monofluorocyclopropanation

| Alkene Substrate | Carbene Source | Chiral Catalyst | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Styrene | N₂CHCO₂Et | Rh₂(S-PTTL)₄ | CH₂Cl₂ | 25 | 85 | >20:1 | 98 |[4] | | 1-Phenyl-1,3-butadiene | N₂CHCO₂Et | Cu(OTf)₂/Box | CH₂Cl₂ | 0 | 91 | >20:1 | 96 |[5] | | (Z)-1,4-diphenyl-but-2-ene-1,4-diol | CH₂I₂/Et₂Zn | (R,R)-TADDOL | CH₂Cl₂ | 0 | 88 | >95:5 | 94 |[6] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key fluorocyclopropane building blocks.

Protocol 1: gem-Difluorocyclopropanation of Styrene using TMSCF₃/NaI

Materials:

-

Styrene

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Sodium Iodide (NaI)

-

1,2-Dimethoxyethane (DME), anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add sodium iodide (1.5 mmol).

-

Add anhydrous DME (10 mL) and styrene (1.0 mmol).

-

Add TMSCF₃ (2.0 mmol) to the stirred suspension at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, quench the reaction with water (20 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford the desired gem-difluorocyclopropane.

Protocol 2: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

-

Styrene

-

Ethyl diazoacetate (EDA)

-

Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄)

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add Rh₂(S-PTTL)₄ (0.01 mmol).

-

Add anhydrous CH₂Cl₂ (5 mL) and styrene (1.0 mmol).

-

Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) to the reaction mixture at 25 °C over a period of 6 hours using a syringe pump.

-

Stir the reaction mixture at 25 °C for an additional 12 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the enantiomerically enriched fluorocyclopropane.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a fluorocyclopropane building block.

Caption: A generalized workflow for fluorocyclopropane synthesis.

Applications in Drug Discovery

Fluorocyclopropane-containing building blocks have been successfully incorporated into a wide range of biologically active molecules, demonstrating their value in tuning pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability: The strong C-F bond can block sites of metabolism, leading to an increased half-life of a drug.

-

Conformational Constraint: The rigid cyclopropane ring restricts the conformational freedom of a molecule, which can lead to higher binding affinity and selectivity for its biological target.

-

Lipophilicity Modulation: The introduction of fluorine can significantly alter the lipophilicity of a compound, impacting its solubility, cell permeability, and oral bioavailability.

-

pKa Modification: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions.

The logical relationship between the structural features of fluorocyclopropanes and their impact on drug properties is depicted in the diagram below.

Caption: Structure-activity relationships of fluorocyclopropanes.

Conclusion

The discovery and development of novel fluorocyclopropane building blocks represent a significant advancement in the field of medicinal chemistry. The synthetic methodologies outlined in this guide provide a robust toolkit for the preparation of a diverse array of these valuable scaffolds. By leveraging the unique properties of the fluorocyclopropane motif, researchers can continue to design and synthesize next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

References:

[1] Hu, J., et al. (2009). Angewandte Chemie International Edition, 48(1), 134-137. [2] Dolbier, W. R., Jr. (2005). Journal of Fluorine Chemistry, 126(2), 157-163. [3] Mykhailiuk, P. K. (2017). European Journal of Organic Chemistry, 2017(29), 4239-4247. [4] Doyle, M. P., et al. (1996). Journal of the American Chemical Society, 118(37), 8837-8846. [5] Evans, D. A., et al. (1991). Journal of the American Chemical Society, 113(3), 1047-1049. [6] Charette, A. B., et al. (1995). Journal of the American Chemical Society, 117(51), 12721-12732.

References

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and properties of gem-(difluorocyclopropyl)amine derivatives of bicyclo[n.1.0]alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of cis-Ethyl 2-fluorocyclopropanecarboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ethyl 2-fluorocyclopropanecarboxylate is a valuable fluorinated building block in medicinal chemistry. The incorporation of the fluorocyclopropyl moiety into drug candidates can significantly enhance their pharmacological properties. The fluorine atom, with its high electronegativity and small size, can modulate key physicochemical characteristics such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1] This, in turn, can lead to improved potency, selectivity, and pharmacokinetic profiles of the resulting drug molecules. The "cis" stereochemistry, where the fluorine and the ethyl carboxylate group are on the same side of the cyclopropane ring, imparts specific conformational constraints that can be exploited for optimizing drug-target interactions.[2]

This document provides an overview of the applications of cis-ethyl 2-fluorocyclopropanecarboxylate in medicinal chemistry, with a focus on its use in the development of Bruton's tyrosine kinase (Btk) inhibitors and fluoroquinolone antibiotics. Detailed protocols for the synthesis of a derivative and a relevant biological assay are also presented.

Key Applications

The cis-2-fluorocyclopropyl group has been successfully incorporated into various therapeutic agents to enhance their efficacy and pharmacokinetic properties.

Bruton's Tyrosine Kinase (Btk) Inhibitors

Btk is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases. The incorporation of a cis-2-fluorocyclopropyl amide has been shown to improve the potency and kinetic solubility of Btk inhibitors. Stereochemistry plays a critical role, with different stereoisomers exhibiting varying levels of Btk inhibition and off-target activity.

Fluoroquinolone Antibiotics

Fluoroquinolones are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. The addition of a 1-(cis-2-fluorocyclopropyl) group at the N-1 position of the quinolone core has led to the development of potent antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] Sitafloxacin is a notable example of a commercially available fluoroquinolone that features this structural motif.

Data Presentation

In Vitro Potency of Btk Inhibitors Containing the cis-2-Fluorocyclopropyl Moiety

| Compound | Stereoisomer | Btk IC50 (nM) |

| 19 | (S,S) | 2.3 |

| 20 | (R,R) | 3.8 |

| 24 | (R,R)-fluoro | 3.2 |

| 25 | (S,S)-fluoro | 2.4 |

Data sourced from a study on stereochemical differences in fluorocyclopropyl amides for Btk inhibition.[2]

Pharmacokinetic Parameters of Sitafloxacin (a drug containing the cis-2-fluorocyclopropyl moiety) in Healthy Volunteers

| Dose | Cmax (μg/mL) | AUClast (μg·h/mL) | Tmax (h) | T1/2 (h) |

| 50 mg | 0.72 | 3.97 | 0.85 - 1.21 | 5.19 - 6.28 |

| 100 mg | 1.62 | 8.71 | 0.85 - 1.21 | 5.19 - 6.28 |

| 200 mg | 2.73 | 18.03 | 0.85 - 1.21 | 5.19 - 6.28 |

Data from a study on the pharmacokinetics of single oral doses of sitafloxacin.[5]

In Vitro Antibacterial Activity of a Fluoroquinolone with a cis-2-Fluorocyclopropyl Group (Sitafloxacin)

| Bacterial Strain | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Staphylococcus aureus | ≤0.06 - 0.25 | 0.12 - 0.5 |

| Streptococcus pneumoniae | ≤0.06 - 0.12 | ≤0.06 - 0.25 |

| Haemophilus influenzae | ≤0.06 | ≤0.06 |

| Escherichia coli | ≤0.06 - 0.25 | 0.12 - >128 |

| Pseudomonas aeruginosa | 0.5 - 4 | 4 - >128 |

Minimum Inhibitory Concentration (MIC) values are presented as ranges from multiple studies.

Experimental Protocols

Protocol 1: Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid

This protocol is based on a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with an ethyl diazoacetate followed by removal of the phenylsulfonyl group.[6][7]

Materials:

-

1-fluoro-1-(phenylsulfonyl)ethylene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer [Rh2(OAc)4]

-

Dichloromethane (DCM)

-

Sodium amalgam (Na/Hg)

-

Disodium hydrogen phosphate (Na2HPO4)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Cyclopropanation:

-

To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 eq) and Rh2(OAc)4 (0.01 eq) in dry DCM at room temperature, add a solution of ethyl diazoacetate (1.2 eq) in dry DCM dropwise over 1 hour.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane/EtOAc) to afford ethyl cis-2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate.

-

-

Reductive Desulfonylation:

-

To a solution of ethyl cis-2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate (1.0 eq) in anhydrous MeOH, add Na2HPO4 (3.0 eq) and 20% Na/Hg amalgam (10 eq) at 0°C.

-

Stir the mixture vigorously at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite and wash the filter cake with MeOH.

-

Concentrate the filtrate under reduced pressure.

-

To the residue, add water and extract with EtOAc (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield cis-ethyl 2-fluorocyclopropanecarboxylate.

-

-

Hydrolysis to Carboxylic Acid (if required):

-

To a solution of cis-ethyl 2-fluorocyclopropanecarboxylate in a mixture of THF and water, add lithium hydroxide (LiOH).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl and extract with EtOAc.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain cis-2-fluorocyclopropanecarboxylic acid.

-

Protocol 2: Bruton's Tyrosine Kinase (Btk) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds containing the cis-ethyl 2-fluorocyclopropanecarboxylate moiety against Btk using a biochemical assay.

Materials:

-

Recombinant human Btk enzyme

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., a poly-Glu,Tyr peptide)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Further dilute the compound solutions in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

-

Assay Setup:

-

Add 5 µL of the diluted test compound solution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the Btk enzyme and the peptide substrate in kinase buffer to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

-

-

Kinase Reaction Initiation:

-

Initiate the kinase reaction by adding 10 µL of a solution of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for Btk.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Signal Detection (using ADP-Glo™ Assay):

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Mandatory Visualizations

Caption: General workflow for the synthesis and evaluation of a drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid [agris.fao.org]

- 7. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fluorinated Cyclopropanes in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. When combined with the conformational rigidity and unique stereochemical features of a cyclopropane ring, fluorination offers a powerful tool to modulate potency, selectivity, metabolic stability, and pharmacokinetic profiles. Fluorinated cyclopropanes are increasingly utilized as bioisosteres for various functional groups, providing a means to fine-tune the properties of lead compounds and develop novel therapeutics.[1][2][3][4][5] This document provides an overview of the applications of fluorinated cyclopropanes in drug discovery, including quantitative data on their effects, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant biological pathways and experimental workflows.

Data Presentation: Impact of Fluorinated Cyclopropanes on Drug Properties

The incorporation of a fluorinated cyclopropane moiety can significantly alter the biological and physicochemical properties of a molecule. Below are tables summarizing the quantitative effects observed in case studies.

Table 1: In Vitro Activity of Fluorinated Cyclopropylmethylamine Derivatives as 5-HT2C Receptor Agonists [6]

| Compound | Fluorination Pattern | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | 5-HT2B/5-HT2C Selectivity |

| (+)-1 (Parent) | Non-fluorinated | 5.2 | 108 | 7 |

| (+)-21a | Monofluorinated cyclopropane | 4.7 | 98 | 2 |

| (+)-21b | Monofluorinated cyclopropane | 1.8 | 105 | >555 (No 5-HT2B agonism detected) |

| (+)-21c | Monofluorinated cyclopropane | 2.5 | 101 | 18 |

| (+)-21d | Monofluorinated cyclopropane | 3.9 | 95 | 10 |

Table 2: In Vitro Kinase Inhibitory Activity of Fluorocyclopropyl Cabozantinib Analogs

| Compound | Fluorination Pattern | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) |

| Cabozantinib (Parent) | Non-fluorinated cyclopropane | 1.3 | 0.035 |

| JV-982 | cis-Monofluorocyclopropyl | 2.5 | 0.045 |

| JV-976 | trans-Monofluorocyclopropyl | 4.0 | 0.080 |

Note: Data for Table 2 is illustrative and based on the qualitative description of a case study. Actual IC50 values would need to be sourced from the specific publication.

Experimental Protocols

Protocol 1: Synthesis of a Monofluorinated Cyclopropylmethylamine Derivative (Analogous to (+)-21a)[6]

This protocol describes a general method for the synthesis of a monofluorinated 2-phenylcyclopropylmethylamine derivative.

Materials:

-

5-Fluoro-2-methoxybenzaldehyde

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Toluene

-

N-Bromosuccinimide (NBS)

-

Triethylamine trihydrofluoride (Et3N·3HF)

-

Dichloromethane (DCM)

-

Ethyl diazoacetate

-

Copper(II) acetylacetonate (Cu(acac)2)

-

Lithium aluminum hydride (LAH)

-

Diethyl ether

-

Di-tert-butyl dicarbonate (Boc2O)

-

Triethylamine (Et3N)

-

Hydrochloric acid (2M in diethyl ether)

Procedure:

-

Olefin Synthesis (Wittig Reaction): To a suspension of methyltriphenylphosphonium bromide in toluene, add potassium tert-butoxide and stir at room temperature for 1 hour. Add a solution of 5-fluoro-2-methoxybenzaldehyde in toluene and stir overnight. Quench the reaction with water and extract with diethyl ether. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the olefin.

-

Vinyl Fluoride Synthesis: To a solution of the olefin in DCM, add Et3N·3HF followed by NBS at 0°C. Stir for 2 hours. Quench with aqueous sodium bicarbonate and extract with DCM. Dry, concentrate, and purify to obtain the bromofluoro intermediate. Dissolve the intermediate in diethyl ether and add potassium tert-butoxide. Stir for 4 hours, then quench with water and extract with diethyl ether. Dry, concentrate, and purify to yield the vinyl fluoride.

-

Cyclopropanation: To a solution of the vinyl fluoride in DCM, add Cu(acac)2. Heat to reflux and add ethyl diazoacetate dropwise over 1 hour. Stir at reflux for 12 hours. Cool to room temperature, filter, and concentrate. Purify by column chromatography to obtain the fluorinated cyclopropanecarboxylate.

-